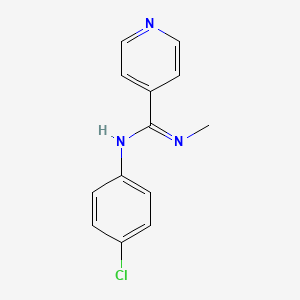
N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-N’-methyl-4-pyridinecarboximidamide” is a chemical compound. It likely contains a pyridine ring, a common structure in many pharmaceuticals and natural products . The compound also has a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation or substitution . For instance, N-(4-chlorophenyl)-b-alanine was shown to be a useful synthetic intermediate for the synthesis of azole heterocycles .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . For example, a similar compound, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, was found to belong to the P21/c centrosymmetric space group with a monoclinic crystal system .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, N-(4-chlorophenyl)-b-alanine was used for the synthesis of thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound, N-(4-chlorophenyl)formamide, has a molecular formula of C7H6ClNO and an average mass of 155.582 Da .Aplicaciones Científicas De Investigación
Synthesis and Characterization
One area of focus has been the synthesis and characterization of novel compounds and materials that feature pyridine derivatives. For example, the development of rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine showcases how these compounds' photophysical and computational properties can be tailored for potential applications in light-emitting devices and sensors (R. Kirgan et al., 2007). Similarly, new pyridine-containing polyimides have been synthesized, demonstrating high thermal stability and mechanical properties, making them suitable for advanced materials applications (Kun-Li Wang et al., 2008).
Antimicrobial and Anticancer Activity
Research on pyrimidines and condensed pyrimidines has revealed significant antimicrobial activity, underscoring the potential of these compounds in developing new antibacterial and antifungal agents (Essam Abdelghani et al., 2017). Moreover, novel compounds incorporating pyridyl and pyrazoline units have been investigated for their anticancer and antimicrobial properties, indicating their utility in pharmaceutical development (Kanubhai D. Katariya et al., 2021).
Nonlinear Optical Properties
The synthesis of compounds like tetrathiafulvalene-π-spacer-acceptor derivatives, incorporating pyridine moieties, has been explored for their optical and electrochemical properties, highlighting their potential in developing new materials for electronic and photonic applications (R. Andreu et al., 2000).
Catalytic and Chemical Properties
Studies have also focused on the catalytic properties of complexes involving pyridine ligands, such as mono- and dinuclear nickel complexes, for ethylene oligomerization. These investigations provide insights into the design of catalysts for polymer production (Anthony Kermagoret & P. Braunstein, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N'-methylpyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-15-13(10-6-8-16-9-7-10)17-12-4-2-11(14)3-5-12/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROVJBUIAZNRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

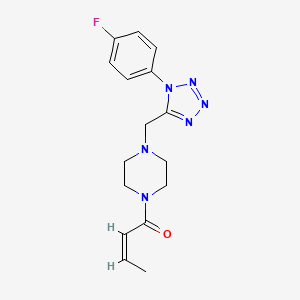
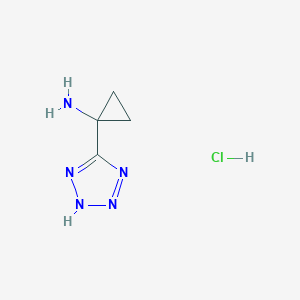
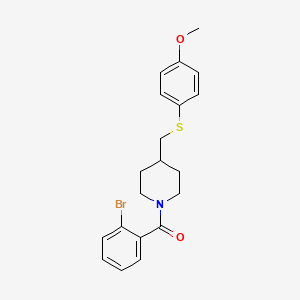
![Methyl[2-(3-methylphenoxy)ethyl]amine](/img/structure/B2928068.png)
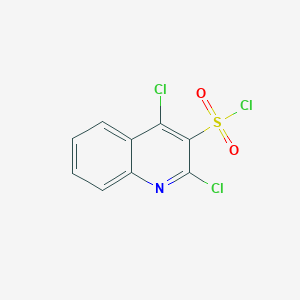
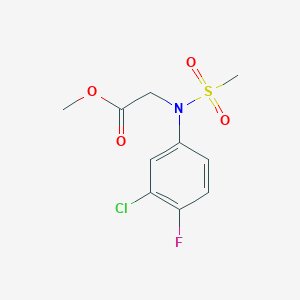
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2928072.png)
![1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane](/img/structure/B2928074.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)
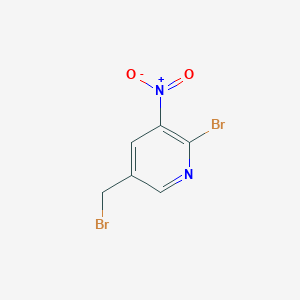
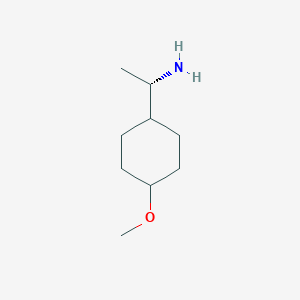
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2928079.png)
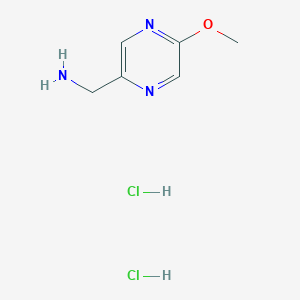
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)